

H-Met-OiPr Hydrochloride: A Technical Guide to Synthesis and Characterization

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Compound of Interest

Compound Name: *H-Met-OiPr hydrochloride*

Cat. No.: *B554995*

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For Researchers, Scientists, and Drug Development Professionals

H-Met-OiPr hydrochloride, also known as L-Methionine isopropyl ester hydrochloride, is a derivative of the essential amino acid L-methionine. It serves as a crucial building block in the synthesis of various compounds, most notably as a precursor in the development of farnesyltransferase (FTase) inhibitors, a class of molecules investigated for their potential in cancer therapy.^[1] This technical guide provides an in-depth overview of the synthesis and characterization of **H-Met-OiPr hydrochloride**, including detailed experimental protocols, data presentation in structured tables, and visualizations of the synthesis workflow and the relevant biological signaling pathway.

Physicochemical Properties

A summary of the key physicochemical properties of **H-Met-OiPr hydrochloride** is presented in Table 1.

Property	Value
Chemical Formula	C ₈ H ₁₈ CINO ₂ S
Molecular Weight	227.75 g/mol
CAS Number	85391-05-5
Appearance	White to off-white crystalline powder
Solubility	Soluble in water, DMSO, and methanol

Synthesis of H-Met-OiPr Hydrochloride

The synthesis of **H-Met-OiPr hydrochloride** is typically achieved through the esterification of L-methionine with isopropanol in the presence of a chlorinating agent, such as thionyl chloride (SOCl₂) or by the generation of anhydrous HCl in isopropanol. The thionyl chloride method is a common and effective approach for this transformation.

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol is a representative procedure for the synthesis of amino acid ester hydrochlorides and can be adapted for **H-Met-OiPr hydrochloride**.^{[2][3][4]}

Materials:

- L-Methionine
- Anhydrous Isopropanol
- Thionyl chloride (SOCl₂)
- Anhydrous diethyl ether
- Round-bottom flask
- Reflux condenser with a drying tube (e.g., filled with CaCl₂)
- Magnetic stirrer and stir bar

- Ice bath
- Rotary evaporator
- Büchner funnel and filter paper

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend L-methionine (1 molar equivalent) in anhydrous isopropanol. The typical concentration is around 0.5 to 1.0 M.
- Cooling: Cool the suspension in an ice bath to 0°C.
- Addition of Thionyl Chloride: While stirring vigorously, slowly add thionyl chloride (1.1 to 1.5 molar equivalents) dropwise to the cooled suspension. This addition should be performed in a well-ventilated fume hood as the reaction generates HCl and SO₂ gases. Maintain the temperature below 5°C during the addition.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 82°C for isopropanol) and maintain it for 2-4 hours, or until the reaction is complete (monitored by TLC).
- Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the excess isopropanol and any remaining thionyl chloride using a rotary evaporator.
- Purification: The crude product, a viscous oil or solid, is then triturated with anhydrous diethyl ether to induce crystallization. The resulting solid is collected by vacuum filtration using a Büchner funnel, washed with several portions of cold anhydrous diethyl ether to remove any impurities, and dried under vacuum.

Expected Yield and Purity:

While specific yields for **H-Met-OiPr hydrochloride** are not widely reported in the literature, similar esterification reactions of amino acids typically yield products in the range of 80-95%.

The purity of the final product can be assessed by techniques such as NMR spectroscopy and melting point determination. A patent describing a general method for producing various amino acid ester hydrochlorides, including methionine isopropyl ester hydrochloride, suggests that high purity (approaching 100%) can be achieved.[3]

Characterization of H-Met-OiPr Hydrochloride

Thorough characterization is essential to confirm the identity and purity of the synthesized **H-Met-OiPr hydrochloride**. The following are the key analytical techniques employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the synthesized compound. The expected chemical shifts for **H-Met-OiPr hydrochloride** are based on the structures of L-methionine and related esters.

Table 2: Predicted ¹H NMR Spectral Data for **H-Met-OiPr Hydrochloride** (in D₂O)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.0	septet	1H	-CH- (isopropyl)
~4.2	t	1H	α -CH
~2.7	t	2H	γ -CH ₂
~2.2	m	2H	β -CH ₂
~2.1	s	3H	S-CH ₃
~1.3	d	6H	-CH ₃ (isopropyl)

Table 3: Predicted ¹³C NMR Spectral Data for **H-Met-OiPr Hydrochloride** (in D₂O)

Chemical Shift (δ) ppm	Assignment
~172	C=O (ester)
~71	-CH- (isopropyl)
~53	α -CH
~30	γ -CH ₂
~29	β -CH ₂
~21	-CH ₃ (isopropyl)
~14	S-CH ₃

Note: The actual chemical shifts may vary depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Expected FTIR Absorption Bands for **H-Met-OiPr Hydrochloride**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-2800	Strong, broad	N-H stretch (ammonium), C-H stretch
~1740	Strong	C=O stretch (ester)
~1580	Medium	N-H bend (ammonium)
~1250-1000	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound.

Table 5: Expected Mass Spectrometry Data for **H-Met-OiPr Hydrochloride**

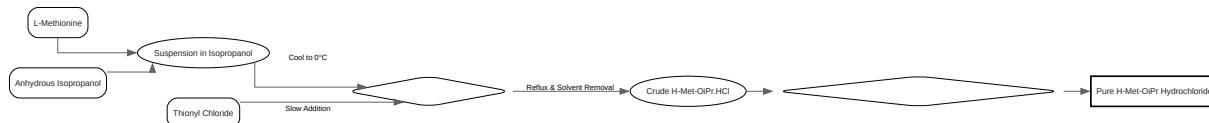
Ion	Calculated m/z
[M+H] ⁺	192.11

Melting Point

The melting point is a useful indicator of the purity of a crystalline solid. While a specific melting point for **H-Met-OiPr hydrochloride** is not consistently reported, similar amino acid isopropyl ester hydrochlorides, such as L-Alanine isopropyl ester hydrochloride, have a reported melting point of around 85°C.[5]

Visualization of Synthesis and Biological Pathway Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **H-Met-OiPr hydrochloride** using the thionyl chloride method.

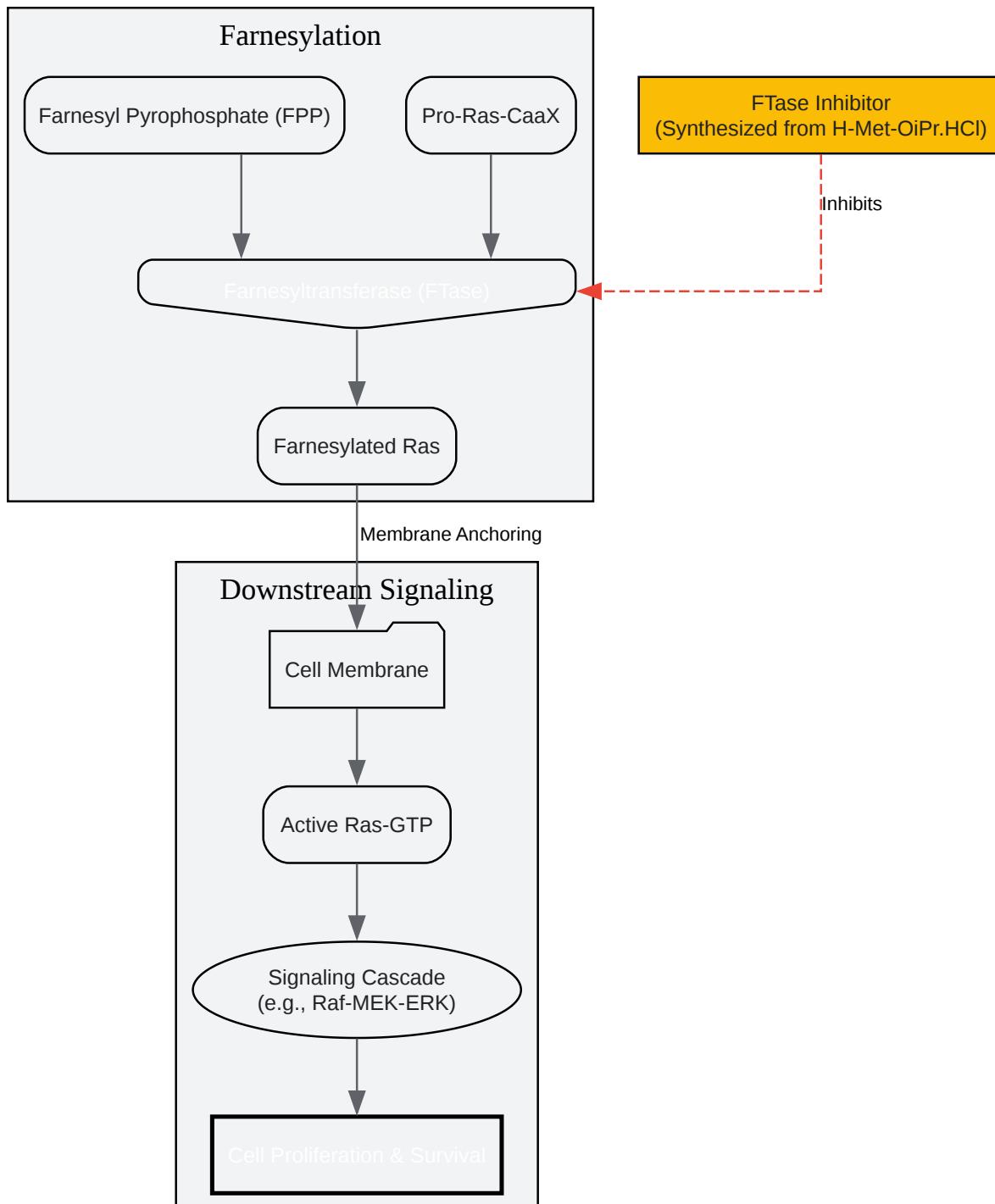


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Synthesis workflow for **H-Met-OiPr hydrochloride**.

Farnesyltransferase Signaling Pathway

H-Met-OiPr hydrochloride is a precursor for the synthesis of farnesyltransferase inhibitors. Farnesyltransferase is a key enzyme in the post-translational modification of several proteins, including the Ras family of small GTPases, which are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of the Ras signaling pathway is a hallmark of many cancers.

[Click to download full resolution via product page](#)**Role of Farnesyltransferase in cell signaling.**

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of **H-Met-OiPr hydrochloride**. While a specific, detailed published protocol for this exact compound is not readily available, this guide presents a robust and adaptable synthesis strategy based on well-established methods for amino acid esterification. The provided characterization data, although predictive in some cases, offers a solid foundation for researchers to verify the successful synthesis of this important building block. The visualization of the synthesis workflow and the farnesyltransferase signaling pathway further contextualizes the significance of **H-Met-OiPr hydrochloride** in the development of potential anticancer therapeutics. Researchers and drug development professionals can utilize this guide as a valuable resource in their endeavors to synthesize and utilize this versatile methionine derivative.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. pianetachimica.it [pianetachimica.it]
- 3. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 4. JP2003137850A - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 5. L-Alanine isopropyl ester hydrochloride | 62062-65-1 [chemicalbook.com]
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